

# Cross-resistance studies of Sulopenem etzadroxil in carbapenem-resistant strains

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sulopenem Etzadroxil

Cat. No.: B1682531 Get Quote

# Comparative Analysis of Sulopenem Etzadroxil in Carbapenem-Resistant Strains

This guide provides a detailed comparison of the in vitro activity of **sulopenem etzadroxil**, a novel oral penem antibacterial, against carbapenem-resistant bacterial strains. It is intended for researchers, scientists, and drug development professionals seeking to understand the cross-resistance profile of this new therapeutic agent. The data presented is compiled from various in vitro surveillance studies and clinical trials.

### Introduction to Sulopenem Etzadroxil

**Sulopenem etzadroxil** is an orally bioavailable prodrug of sulopenem, a thiopenem β-lactam antibiotic structurally related to carbapenems.[1][2][3] Following oral administration, it is hydrolyzed by intestinal esterases into its active form, sulopenem.[1][4] In October 2024, the U.S. Food and Drug Administration (FDA) approved Orlynvah (a combination of **sulopenem etzadroxil** and probenecid) for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women with limited or no alternative oral treatment options.[5][6][7][8][9] Probenecid is included to increase the systemic exposure of sulopenem by inhibiting its renal tubular secretion.[2][4]

The development of an oral penem is significant, as carbapenems have traditionally been limited to intravenous administration, restricting their use to hospital settings.[10][11]



Sulopenem was developed to address infections caused by multidrug-resistant (MDR) bacteria, particularly those producing extended-spectrum  $\beta$ -lactamases (ESBLs).[1][10][12]

#### **Mechanism of Action and Resistance**

Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][13] It binds to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan.[3][13] In Escherichia coli, sulopenem shows a high binding affinity for PBP2, followed by PBP1A, PBP1B, PBP4, PBP3, and PBP5/6.[2][4][13] This disruption of cell wall integrity leads to bacterial cell lysis and death.

However, the efficacy of sulopenem is compromised by the same resistance mechanisms that affect other carbapenems.[1][14] These mechanisms include:

- Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48), that hydrolyze the β-lactam ring of sulopenem.[1][4]
- Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of sulopenem.[4]
- Reduced Permeability: Loss or modification of outer membrane porin channels, restricting the entry of sulopenem into the bacterial cell.[4]
- Efflux Pumps: Overexpression of efflux pumps that actively transport the antibiotic out of the cell.[1][4]

Due to its susceptibility to carbapenemases, sulopenem generally lacks activity against carbapenem-resistant Enterobacterales (CRE).[15]





Click to download full resolution via product page

Caption: Mechanism of action and resistance pathways for sulopenem.

### In Vitro Activity and Cross-Resistance Data

Numerous surveillance studies have evaluated the in vitro potency of sulopenem against a wide range of clinical isolates. While it demonstrates excellent activity against many MDR pathogens, it does not overcome resistance mediated by carbapenemases.



### Activity against Carbapenem-Susceptible, ESBL-Producing Enterobacterales

Sulopenem retains potent activity against Enterobacterales isolates that are resistant to other classes of antibiotics, such as third-generation cephalosporins and fluoroquinolones, due to the production of ESBLs or AmpC β-lactamases.[1][14][16] Its performance in this domain is comparable to intravenous carbapenems like meropenem and ertapenem.[1][17][18]

Table 1: Comparative In Vitro Activity of Sulopenem and Other Carbapenems against ESBL-Phenotype Enterobacterales

| Organism<br>(Phenotype)            | Antibiotic | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) | Reference(s) |
|------------------------------------|------------|--------------------------|--------------------------|--------------|
| Escherichia<br>coli (ESBL)         | Sulopenem  | 0.03                     | 0.06                     | [15][17][19] |
|                                    | Meropenem  | ≤0.03                    | 0.06                     | [16]         |
| Klebsiella<br>pneumoniae<br>(ESBL) | Sulopenem  | 0.06                     | 1                        | [15][17][19] |
|                                    | Meropenem  | ≤0.03                    | 0.12                     | [16]         |
| All<br>Enterobacterales            | Sulopenem  | 0.03                     | 0.25                     | [17][18][19] |
|                                    | Ertapenem  | ≤0.03                    | 0.06                     | [17]         |
|                                    | Imipenem   | 0.12                     | 0.5                      | [17]         |

| | Meropenem | ≤0.03 | 0.06 |[17] |

MIC<sub>50</sub>/MIC<sub>90</sub>: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

## Activity against Carbapenem-Resistant Enterobacterales (CRE)



Cross-resistance between sulopenem and other carbapenems is significant. Studies consistently show that sulopenem is not active against isolates that are resistant to carbapenems, particularly those that produce carbapenemase enzymes.[1][15] This indicates that sulopenem should not be considered an option for treating known CRE infections.

While specific MIC<sub>90</sub> values for sulopenem against CRE are high and often not published in large surveillance summaries due to the clear lack of activity, one study noted that against four meropenem-non-susceptible K. pneumoniae isolates, the sulopenem MIC<sub>50</sub> was 16 mg/L.[17] This contrasts sharply with the sub-1 mg/L MICs observed for carbapenem-susceptible isolates.

Table 2: Sulopenem Activity against Other Resistant Phenotypes of Enterobacterales

| Organism Subset<br>(Resistance Profile)        | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) | Reference(s) |
|------------------------------------------------|--------------------------|--------------------------|--------------|
| Ciprofloxacin-Non-<br>Susceptible              | 0.03                     | 0.25                     | [15][17][19] |
| Trimethoprim/Sulfame thoxazole-Non-Susceptible | 0.03                     | 0.12                     | [15][17][19] |
| Nitrofurantoin-Non-<br>Susceptible             | 0.06                     | 0.5                      | [15][17]     |

| MDR E. coli | 0.03 | 0.25 |[16] |

MDR (Multidrug-Resistant): Not susceptible to ≥1 antimicrobial from ≥3 classes.

#### **Experimental Protocols**

The data presented in this guide are primarily derived from large-scale antimicrobial surveillance programs using standardized laboratory methods.

Protocol: Antimicrobial Susceptibility Testing (AST)

#### Validation & Comparative





- Isolate Collection: Clinical isolates of Enterobacterales and other relevant pathogens are collected from medical centers across various geographical locations (e.g., USA, Europe).
   [19]
- Bacterial Identification: The identity of each bacterial isolate is confirmed using standard laboratory techniques, most commonly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[11][17]
- Susceptibility Testing Method: Minimum Inhibitory Concentrations (MICs) are determined using the reference broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[11][14][17]
- Procedure: a. Frozen-form microdilution panels containing serial twofold dilutions of sulopenem and comparator agents are prepared.[11][17] b. Isolates are grown on appropriate agar plates, and a standardized inoculum is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard.[20] c. The microdilution panels are inoculated with the bacterial suspension and incubated under specified atmospheric conditions and temperatures (e.g., 35°C for 18-24 hours).[20]
- Data Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. MIC<sub>50</sub> and MIC<sub>90</sub> values are then calculated from the collected data.[16]
- Quality Control: Standard quality control strains, such as E. coli ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results, with outcomes verified against established CLSI M100 guidelines.[14][16]





Click to download full resolution via product page

Caption: Standard workflow for determining MICs and cross-resistance.



#### Conclusion

**Sulopenem etzadroxil** represents a significant development, offering a new oral treatment option for uUTIs caused by MDR pathogens, particularly ESBL-producing Enterobacterales.[1] [12] Its in vitro activity against these organisms is potent and comparable to that of established intravenous carbapenems.

However, the available data clearly demonstrate that sulopenem is subject to the same enzymatic degradation by carbapenemases that affects other members of the carbapenem class.[1][2] Consequently, there is significant cross-resistance, and sulopenem is not effective against CRE. Its clinical utility lies in its ability to treat infections caused by pathogens resistant to other oral agents like fluoroquinolones and trimethoprim-sulfamethoxazole, potentially preventing hospitalizations for infections caused by ESBL-producers.[19] Careful antimicrobial stewardship is essential to preserve its efficacy for its intended indications.[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections
   Due to Multidrug-Resistant Bacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is Sulopenem etzadroxil used for? [synapse.patsnap.com]
- 4. Sulopenem Etzadroxil/Probenecid PMC [pmc.ncbi.nlm.nih.gov]
- 5. urologytimes.com [urologytimes.com]
- 6. FDA approves new treatment for uncomplicated urinary tract infections in adult women who have limited or no alternative oral antibiotic treatment options | FDA [fda.gov]
- 7. medpagetoday.com [medpagetoday.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. FDA approves new oral antibiotic for urinary tract infections | CIDRAP [cidrap.umn.edu]



- 10. Our Promise :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 11. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulopenem Etzadroxil and Probenecid: A Drug Review of a Novel Oral Penem Active Against Extended-Spectrum Beta-Lactamase (ESBL) Producing Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Sulopenem Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. jmilabs.com [jmilabs.com]
- 19. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program -PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cross-resistance studies of Sulopenem etzadroxil in carbapenem-resistant strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682531#cross-resistance-studies-of-sulopenem-etzadroxil-in-carbapenem-resistant-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com